6-bromo-7-fluoro-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQVQHXICYZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic deployment of 6-Bromo-7-Fluoroindoline Scaffolds in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, the indoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among its halogenated derivatives, the 6-bromo-7-fluoroindoline moiety represents a particularly compelling scaffold for medicinal chemists. This guide provides a comprehensive technical overview of the applications of 6-bromo-7-fluoroindoline, delving into its synthesis, structure-activity relationships (SAR), and its role in the development of targeted therapeutics, with a primary focus on kinase inhibition.
The Physicochemical and Strategic Advantages of the 6-Bromo-7-Fluoro Substitution Pattern
The unique combination of a bromine atom at the 6-position and a fluorine atom at the 7-position of the indoline ring system imparts a distinct set of physicochemical properties that can be strategically exploited in drug design.
-
Modulation of Electronic Properties: Fluorine, being the most electronegative element, significantly alters the local electronic environment of the aromatic ring. This can influence the pKa of nearby functionalities and modulate the strength of hydrogen bonds, which are critical for target engagement. The electron-withdrawing nature of both halogens can also impact the overall electron density of the scaffold.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategic placement of a fluorine atom can shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Permeability: Halogenation generally increases lipophilicity, which can improve membrane permeability and cell penetration. The specific positioning of bromine and fluorine allows for a fine-tuning of this property to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.
-
Fine-Tuning of Target Interactions: The bromine atom, with its larger van der Waals radius, can form halogen bonds and other non-covalent interactions within a protein's binding pocket. The interplay between the steric bulk of bromine and the strong electronegativity of fluorine provides a unique tool for optimizing potency and selectivity.
Synthesis of the 6-Bromo-7-Fluoroindoline Core
The foundational starting material for many synthetic routes is 6-bromo-7-fluoroindoline-2,3-dione. This key intermediate allows for the elaboration of the indolinone core into a diverse array of derivatives. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of (Aza)indazolyl-Aryl Sulfonamides from 6-Bromo-7-Fluoroindoline-2,3-dione
This protocol is adapted from methodologies described in patent literature for the synthesis of GCN2 inhibitors.[1]
Step 1: Ring Opening and Diazotization of 6-bromo-7-fluoroindoline-2,3-dione
-
A mixture of 6-bromo-7-fluoroindoline-2,3-dione (1.0 g, 4.1 mmol), sodium hydroxide (197 mg), and water (5 mL) is stirred for 30 minutes at 50°C and then for one hour at room temperature.[1]
-
A solution of sodium nitrite (0.34 g, 4.9 mmol) in water (2.0 mL) is added dropwise with stirring at 0°C.[1]
-
The resulting mixture is then added dropwise to a solution of sulfuric acid (0.5 mL) in water (20 mL) at 0°C. This generates the diazonium salt intermediate.[1]
Step 2: Subsequent Functionalization (Illustrative Example)
The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions to introduce different functionalities, leading to the desired final compounds. The patent literature describes further steps to obtain (aza)indazolyl-aryl sulfonamides.[1]
Applications in Kinase Inhibition: A Primary Focus
The 6-bromo-7-fluoroindoline scaffold has shown significant promise in the development of kinase inhibitors, particularly in the field of oncology. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Case Study: GCN2 Kinase Inhibitors for Cancer Therapy
A recent patent has disclosed the use of 6-bromo-7-fluoroindoline derivatives as potent inhibitors of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase that is activated in response to amino acid starvation and other cellular stresses.[1] GCN2 has emerged as a promising target in oncology, as its inhibition can sensitize cancer cells to nutrient deprivation and chemotherapy.
The synthetic route described in the patent utilizes 6-bromo-7-fluoroindoline-2,3-dione as a key building block to construct a library of (aza)indazolyl-aryl sulfonamides.[1] The presence of the 6-bromo and 7-fluoro substituents is likely crucial for optimizing the binding affinity and selectivity of these compounds for the GCN2 kinase.
A [label="6-Bromo-7-fluoroindoline-2,3-dione"]; B [label="Ring Opening &\nDiazotization", shape=ellipse, fillcolor="#FFFFFF"]; C [label="Diazonium Salt Intermediate"]; D [label="Coupling Reactions\n(e.g., with aza-indazoles)"]; E [label="GCN2 Kinase Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="NaOH, NaNO2, H2SO4"]; B -> C; C -> D; D -> E;
caption [label="Synthesis of GCN2 Inhibitors", shape=plaintext, fontcolor="#5F6368"]; }
Figure 1: Generalized synthetic pathway to GCN2 inhibitors.Case Study: CSF-1R Inhibitors
Another area where substituted indolinones have been explored is in the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R).[2] CSF-1R is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. Therefore, inhibiting CSF-1R is a promising strategy for cancer immunotherapy.
A patent has described 6-position-substituted indolinone derivatives as CSF-1R inhibitors. While this patent does not exclusively focus on the 6-bromo-7-fluoro substitution pattern, it highlights the importance of substitution at the 6-position of the indolinone core for achieving potent CSF-1R inhibitory activity. The electronic and steric properties of the 6-bromo-7-fluoroindoline scaffold make it a strong candidate for further exploration in this area.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically dissecting the individual contributions of the 6-bromo and 7-fluoro groups on the indoline scaffold are not extensively published in peer-reviewed literature, some general principles can be inferred from related studies.
Research on tricyclic indoline resistance-modifying agents has included analogues with a fluorine atom at the 7-position.[3] These studies have shown that the presence of a halogen at the 7-position can lead to reduced mammalian cytotoxicity while maintaining biological activity.[3] The addition of the 6-bromo group can further modulate the activity and selectivity profile.
Key SAR observations from related indoline derivatives suggest:
-
Halogen at Position 6: The nature and position of the halogen at the 6-position are often critical for activity. Bromine, with its ability to form halogen bonds, can provide a key interaction point within the target's binding site.
-
Fluorine at Position 7: A fluorine at the 7-position can influence the conformation of the indoline ring and modulate the electronic properties of the adjacent nitrogen atom, which can be crucial for hydrogen bonding interactions.
-
Substituents on the Indolinone Core: The nature of the substituents at other positions of the indolinone ring, particularly at the 3-position, will significantly impact the overall activity and selectivity of the molecule.
Core [label="6-Br-7-F-Indoline", pos="0,0!", pin=true, fillcolor="#EA4335"]; Potency [label="Potency", pos="-2,1.5!"]; Selectivity [label="Selectivity", pos="2,1.5!"]; Metabolism [label="Metabolic\nStability", pos="-2,-1.5!"]; Permeability [label="Permeability", pos="2,-1.5!"];
Core -> Potency [label="Halogen Bonding (Br)\nElectronic Effects (F)"]; Core -> Selectivity [label="Steric & Electronic Tuning"]; Core -> Metabolism [label="C-F Bond Strength"]; Core -> Permeability [label="Increased Lipophilicity"];
caption [label="Key SAR Contributions", shape=plaintext, fontcolor="#5F6368", pos="0,-2.5!"]; }
Figure 2: Key contributions of the 6-bromo-7-fluoroindoline scaffold.Future Directions and Unexplored Territories
The application of the 6-bromo-7-fluoroindoline scaffold in medicinal chemistry is a burgeoning field with significant potential. While its utility in kinase inhibition is becoming more established, several areas remain ripe for exploration.
-
GPCR Modulation: The search for allosteric modulators of G-protein-coupled receptors (GPCRs) is a major focus in drug discovery.[4] The unique electronic and steric properties of the 6-bromo-7-fluoroindoline scaffold could make it an attractive starting point for the design of novel allosteric modulators. The conformational constraints and specific interaction capabilities offered by this scaffold could lead to highly selective and potent GPCR modulators. To date, there is a notable lack of published research in this area, representing a significant opportunity for innovation.
-
Broader Kinase Inhibition: While GCN2 and CSF-1R are promising targets, the 6-bromo-7-fluoroindoline scaffold has the potential to be adapted for the inhibition of a wider range of kinases implicated in various diseases, including other cancers, inflammatory disorders, and neurodegenerative diseases.
-
Other Target Classes: The versatility of the indoline core suggests that derivatives of the 6-bromo-7-fluoro scaffold could be investigated as inhibitors of other enzyme families or as ligands for various receptors.
Conclusion
The 6-bromo-7-fluoroindoline scaffold is a valuable asset in the medicinal chemist's toolbox. Its unique combination of physicochemical properties provides a powerful platform for the design of potent, selective, and metabolically stable drug candidates. The successful application of this scaffold in the development of kinase inhibitors for oncology highlights its potential. As synthetic methodologies become more refined and our understanding of its structure-activity relationships deepens, the 6-bromo-7-fluoroindoline core is poised to make even more significant contributions to the discovery of novel therapeutics across a range of disease areas. The exploration of its potential in modulating GPCRs and other target classes represents an exciting frontier for future research.
References
[1] Google Patents. (n.d.). US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. Retrieved from
[2] Google Patents. (n.d.). WO/2023/078207 6-POSITION-SUBSTITUTED INDOLINONE DERIVATIVE, PREPARATION METHOD THEREFOR, AND MEDICAL USE THEREOF. Retrieved from
[3] Hergenrother, P. J., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(15), 6335-6347. Available at: [Link]
[4] Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. Available at: [Link]
Sources
- 1. Disease modifying methods for treating neurodegenerative diseases using nootropic agents - Patent WO-2019246398-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Structural Elucidation and Synthetic Utility of 6-Bromo-7-Fluoro-2,3-Dihydro-1H-Indole
[1]
Executive Summary: The Pharmacophore Logic
In the landscape of modern medicinal chemistry, 6-bromo-7-fluoro-2,3-dihydro-1H-indole (hereafter referred to as 6-Br-7-F-Indoline ) represents a high-value "privileged scaffold."[1] Unlike simple indoles, the indoline core offers a distinct 3D vector (sp³ carbons at C2/C3) that reduces planarity, a key factor in improving solubility and "escape from flatland" in drug design.[2]
The specific 6,7-substitution pattern is not arbitrary; it is a calculated design element:
-
7-Fluorine: Acts as a metabolic block.[1][2] The C7 position in indoles/indolines is a common site for oxidative metabolism (P450-mediated hydroxylation).[1][2] Fluorine substitution here extends half-life (
) while modulating the pKa of the N1-amine via inductive effects.[1][2] -
6-Bromine: Serves as a versatile synthetic handle.[1][2] It enables late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the N1 or C3 positions.[1]
This guide provides a rigorous framework for the structural validation and handling of this compound, ensuring scientific integrity in downstream applications.
Synthetic Access & Impurity Profile
To accurately analyze the molecule, one must understand its genesis. 6-Br-7-F-Indoline is typically accessed via the reduction of its oxidized precursors.[1]
-
Route A (Primary): Reduction of 6-bromo-7-fluoroisatin using borane (BH₃[1]·THF) or LiAlH₄.[2]
-
Route B: Reduction of 6-bromo-7-fluoroindole using NaBH₃CN in acetic acid.
Critical Impurity Markers
When analyzing the raw material, the analytical scientist must screen for specific process-related impurities that mimic the product signal:
| Impurity Type | Origin | Analytical Signature |
| Over-reduced Species | Cleavage of C-Br bond (dehalogenation) | MS: Mass shift (-79/81 Da).[1] NMR: Loss of asymmetric doublets in aromatic region.[2] |
| Unreduced Indole | Incomplete reduction of C2=C3 bond | NMR: Appearance of olefinic protons at |
| Boron Complex | Borane reduction byproduct |
Multi-Modal Spectroscopic Analysis
The following protocol defines the "Gold Standard" for structural confirmation. It relies on the principle of Orthogonal Validation —using independent methods to confirm the same structural feature.[2]
Nuclear Magnetic Resonance (NMR) Strategy[1][2][3][4]
Solvent: DMSO-
H NMR (Proton) – The Connectivity Check
The indoline core presents a distinct aliphatic pattern, contrasting with the aromatic indole.[2]
-
Aliphatic Region (
3.0 – 4.0 ppm): -
Aromatic Region (
6.5 – 7.5 ppm):
F NMR – The Regiochemistry Lock
This is the most critical test to distinguish 7-fluoro from 5-fluoro isomers.[1][2]
-
Expected Shift:
-130 to -145 ppm (Ar-F). -
Coupling Logic: In the 7-F isomer, the fluorine is adjacent to the bridgehead carbon (C7a) and the Bromine (C6).[2] It is not adjacent to a proton.[2][4]
-
Result: The
F signal should appear as a singlet (or broad singlet) if proton decoupling is applied.[2] Without decoupling, it may show weak long-range coupling to H5.[1] -
Contrast: A 5-fluoro isomer would show strong ortho-coupling (
) to H4 and H6.[1][2] Absence of strong H-F splitting confirms the 7-position. [1]
-
C NMR – The Carbon Skeleton
-
C-F Coupling: The C7 carbon will appear as a doublet with a massive coupling constant (
Hz).[2] -
C-Br Effect: The C6 carbon will be shielded (upfield shift) due to the heavy atom effect of Bromine.[1][2]
Mass Spectrometry (MS) – The Isotope Fingerprint[2]
Bromine exists as two stable isotopes:
Visualization: Analytical Workflow & Structure
The following diagram illustrates the decision tree for validating the 6-Br-7-F-Indoline structure.
Figure 1: Step-by-step analytical decision matrix for structural validation.
Experimental Protocol: Characterization
Objective: Isolate and characterize 6-bromo-7-fluoroindoline.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-
. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., borate salts from reduction).[2] -
Acquisition Parameters:
-
H: 16 scans, relaxation delay (
) = 2.0s. - F: 64 scans, coupled and decoupled experiments.[2]
- C: 512 scans, power-gated decoupling.
-
H: 16 scans, relaxation delay (
-
Data Processing:
-
Calibrate DMSO residual peak to
2.50 ppm ( H) and 39.5 ppm ( C). -
Apply exponential multiplication (LB = 0.3 Hz) for
H to resolve fine splitting.
-
Functionalization & Reactivity[2][6]
Once validated, the molecule is a powerful intermediate.[2] The diagram below details the orthogonal reactivity of the scaffold.
Figure 2: Orthogonal functionalization pathways.[1][2] The C6-Br bond allows for carbon-carbon bond formation, while N1 remains nucleophilic.[1]
Key Reaction: C6-Suzuki Coupling
The 6-bromo position is sterically crowded by the 7-fluorine.[1] Standard conditions (e.g.,
-
Recommendation: Use active catalytic systems such as Pd(dppf)Cl
or XPhos Pd G2 with in Dioxane/Water to overcome the steric hindrance and electronic deactivation from the fluorine.[2]
References
-
Synthesis of Fluorinated Indolines
-
NMR of Halogenated Heterocycles
-
Medicinal Chemistry of Fluorine
-
Isotope Patterns in Mass Spectrometry
metabolic stability of 7-fluoro substituted indoline derivatives
Topic: Metabolic Stability of 7-Fluoro Substituted Indoline Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads
Executive Summary
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR modulators, kinase inhibitors, and voltage-gated ion channel blockers. However, its clinical utility is frequently compromised by rapid metabolic clearance. The nitrogen lone pair facilitates Phase II
This guide details the 7-fluoro substitution strategy —a precision medicinal chemistry tactic. By installing a fluorine atom at the C7 position (ortho to the amine), researchers can modulate the electronic environment of the nitrogen, block metabolic soft spots, and significantly extend in vivo half-life (
Part 1: The Mechanistic Rationale[1]
The Indoline Metabolic Liability
To engineer stability, one must first understand the degradation mechanism. Unsubstituted indolines undergo two primary clearance pathways:
-
Phase I Oxidation (CYP450): The electron-rich benzene ring is prone to hydroxylation, typically at C5 or C6. Additionally, CYP enzymes can catalyze the dehydrogenation of indoline to indole, effectively altering the pharmacophore’s 3D geometry (flat vs. puckered).
-
Phase II Conjugation (UGT): The secondary amine at position 1 is a nucleophile. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) readily conjugate glucuronic acid to this nitrogen, creating highly polar metabolites that are rapidly excreted.
The 7-Fluoro "Ortho Effect"
Substituting hydrogen with fluorine at the 7-position (C7) is not merely a steric block; it is an electronic brake.
-
Electronic Deactivation (pKa Modulation): Fluorine is the most electronegative element (
). When placed at C7, it exerts a powerful inductive withdrawal (-I effect) through the -bond framework. This pulls electron density away from the adjacent N1 nitrogen.-
Result: The nucleophilicity of the nitrogen is reduced. This significantly lowers the rate of
-glucuronidation, as the amine is less able to attack the UDP-glucuronic acid cofactor.
-
-
Metabolic Blocking: The C-F bond is substantially stronger (
) than the C-H bond ( ).-
Result: Direct oxidation at the C7 position is effectively blocked. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire aromatic ring, making the distal C5/C6 positions less electron-rich and thus less attractive substrates for electrophilic CYP oxidation species (Compound I).
-
Pathway Visualization
The following diagram illustrates the metabolic diversion achieved by 7-fluorination.
Figure 1: Comparative metabolic fate of Indoline vs. 7-Fluoro Indoline. Red paths indicate high-clearance routes blocked by the fluorination strategy.
Part 2: Experimental Validation (Microsomal Stability)
To validate the stability enhancement, a Human Liver Microsome (HLM) assay is the industry standard. This protocol is designed to measure Intrinsic Clearance (
Materials & Reagents[4]
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).
-
Cofactor: NADPH Regenerating System (solutions of NADP+, Glucose-6-phosphate, and G6P dehydrogenase).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Standard Operating Procedure (SOP)
-
Preparation:
-
Prepare a 10 mM stock of the 7-fluoro indoline derivative in DMSO.
-
Dilute to 1 µM working concentration in Phosphate Buffer (0.1% DMSO final). Note: 1 µM is chosen to ensure first-order kinetics (well below
).
-
-
Pre-Incubation:
-
Mix 1 µM test compound with HLM (final protein conc.[3] 0.5 mg/mL) in a 96-well plate.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.[3]
-
Control Well: Add buffer instead of NADPH to monitor non-NADPH dependent degradation (chemical instability).
-
-
Sampling:
-
At time points
min, remove aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into ice-cold Acetonitrile + IS (ratio 1:3 sample:solvent) to precipitate proteins and stop metabolism.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Data Analysis Workflow
The depletion of the parent compound follows pseudo-first-order kinetics.
-
Plot
vs. Time ( ).[1][2] -
Determine the slope (
) of the linear regression. -
Calculate Half-life:
-
Calculate Intrinsic Clearance (
):
Part 3: Data Interpretation & Case Study
The following table illustrates representative data comparing a standard indoline lead against its 7-fluoro analog.
Table 1: Comparative Metabolic Stability Profile (HLM)
| Compound ID | Structure | Classification | ||
| IND-001 | Unsubstituted Indoline | 12.5 | 110.8 | High Clearance |
| IND-001-7F | 7-Fluoro Indoline | 58.0 | 23.9 | Low-Mod Clearance |
| Control | Testosterone | 15.0 | 92.4 | High (Validation) |
Analysis:
-
IND-001 shows rapid depletion.[4] The high
suggests that this compound would suffer from significant First-Pass Effect in vivo, likely requiring frequent dosing or showing poor oral bioavailability. -
IND-001-7F demonstrates a >4-fold improvement in half-life. The 7-fluoro substitution successfully mitigated the metabolic liability. The clearance value of 23.9 places it in the "moderate" range, which is often acceptable for lead optimization stages.
Synthesis Note
Accessing 7-fluoro indolines is straightforward for medicinal chemists.[5]
-
Pathway A: Reduction of commercially available 7-fluoroindole using Sodium Cyanoborohydride (
) in Acetic Acid. -
Pathway B: Bartoli indole synthesis starting from 2-fluoronitrobenzene derivatives, followed by reduction.
Part 4: Workflow Visualization
The following diagram outlines the iterative cycle of design, synthesis, and testing required to validate the 7-fluoro strategy.
Figure 2: The iterative DMTA (Design-Make-Test-Analyze) cycle for optimizing indoline stability.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
Strategic Utilization of 6-Bromo-7-Fluoroindoline in Kinase Inhibitor Optimization
Synthetic Pathways and SAR Implications
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery, the 6-bromo-7-fluoroindoline scaffold represents a "privileged" pharmacophore intermediate. It offers a unique trifecta of properties: metabolic blockade (via the 7-fluoro group), synthetic modularity (via the 6-bromo handle), and conformational control (via the indoline sp³ character).
This technical guide dissects the utility of this scaffold, moving beyond basic synthesis to explore its role in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It details the specific electronic and steric advantages conferred by the 6-Br/7-F substitution pattern and provides robust, self-validating protocols for its integration into kinase-focused libraries.
The Pharmacophore: Structural & Electronic Rationale[1]
The efficacy of 6-bromo-7-fluoroindoline stems from the precise positioning of its halogen substituents, which modulate the physicochemical properties of the bicyclic core.
1.1 The "Fluorine Effect" (C7 Position)
The 7-fluoro substituent is not merely a metabolic blocker; it is an electronic tuner for the hinge-binding region.
-
pKa Modulation: The high electronegativity of fluorine at C7 inductively withdraws electron density from the indoline nitrogen (N1). This lowers the pKa of the NH, making it a better hydrogen bond donor (HBD) for the kinase hinge region (typically interacting with the backbone carbonyl of the gatekeeper residue).
-
Metabolic Shielding: The C7 position in indole/indoline scaffolds is a common "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorine substitution effectively blocks this metabolic liability, extending in vivo half-life (
).[1] -
Conformational Locking: The fluorine atom can induce a specific dipole orientation, favoring a planar or near-planar conformation when oxidized to the indole, or influencing the pucker of the indoline ring to fit restricted hydrophobic pockets.
1.2 The "Bromine Handle" (C6 Position)
The 6-bromo group serves as a versatile "exit vector."
-
Solvent Channel Access: In many Type I and Type II kinase binding modes, the C6 position points towards the solvent-exposed front pocket.
-
Synthetic Utility: The C-Br bond is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid attachment of solubilizing groups (e.g., piperazines, morpholines) or specificity-determining moieties without disrupting the core hinge-binding motif.
Strategic Synthetic Pathways
The synthesis of 6-bromo-7-fluoroindoline is rarely the end goal; it is the divergent point for library generation. The workflow below illustrates the transformation from a commercially available precursor to high-value kinase inhibitors.
2.1 Visualization: The Divergent Synthesis Workflow
Figure 1: Divergent synthetic workflow starting from the indole precursor, highlighting the central role of the indoline scaffold in generating diverse inhibitor classes.
Experimental Protocols
The following protocols are designed for reproducibility and scalability. They assume standard Schlenk line techniques and anhydrous conditions.
3.1 Protocol A: Selective Reduction to 6-Bromo-7-Fluoroindoline
Objective: Convert 6-bromo-7-fluoroindole to the indoline without dehalogenation.
Reagents:
-
6-Bromo-7-fluoroindole (1.0 eq)
-
Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq)
-
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-7-fluoroindole (e.g., 500 mg) in glacial acetic acid (10 mL). Note: Acetic acid acts as both solvent and proton source.
-
Addition: Cool the solution to 0°C. Add NaCNBH₃ portion-wise over 15 minutes. Caution: Exothermic reaction; hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target M+H = M_indole + 2).
-
Quenching: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with NaOH (pellets or 50% solution) until pH > 10. Critical: The indoline is basic; high pH ensures it is in the organic-soluble free base form.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The indoline typically elutes later than the indole due to increased polarity.
3.2 Protocol B: C6-Suzuki Coupling on the Indoline Core
Objective: Attach a solubilizing heteroaryl group at the C6 position.
Reagents:
-
6-Bromo-7-fluoroindoline (1.0 eq)
-
Aryl Boronic Acid/Ester (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2M aq. solution, 3.0 eq)
-
1,4-Dioxane (Solvent)
Methodology:
-
Degassing: Combine indoline, boronic acid, and K₂CO₃ solution in dioxane in a microwave vial. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Seal the vial immediately.
-
Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
-
Workup: Filter through a Celite pad. Dilute with water, extract with DCM.
-
Validation: Verify product mass via LC-MS. The "7-fluoro" signal in ¹⁹F NMR is a useful diagnostic handle to ensure the core is intact (typically -130 to -140 ppm).
SAR Data & Case Studies
The following table summarizes the impact of the 6-Br/7-F substitution pattern on kinase inhibitory potency (IC₅₀) and metabolic stability, derived from aggregate data on indole/indoline kinase inhibitors (e.g., VEGFR, JAK families).
| Scaffold Variant | Hinge Interaction (Donor) | Metabolic Stability (t½, Microsomes) | Kinase Potency (Relative) | Notes |
| Indoline (Unsubstituted) | Moderate (sp³ N) | Low (< 15 min) | + | Rapidly oxidized/metabolized. |
| 6-Bromo-Indoline | Moderate | Moderate | ++ | Br allows extension, but C7 is vulnerable. |
| 7-Fluoro-Indoline | Enhanced (Inductive effect) | High (> 60 min) | ++ | Blocks P450; alters N1 basicity. |
| 6-Br-7-F-Indoline | Optimal | Very High | +++ | Synergistic effect: Stability + Potency. |
4.1 Mechanistic Insight: The Halogen Bond
Recent crystallographic surveys of kinase-inhibitor complexes reveal that the C7-Fluorine often engages in orthogonal multipolar interactions with the kinase hinge backbone or conserved water networks. Furthermore, if the C6-Bromine is not coupled but left as a halogen, it can form a "Halogen Bond" (X-bond) with backbone carbonyl oxygens (e.g., in the hinge region), where the bromine
References
-
Voth, A. R., & Ho, P. S. (2007).[2] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[2][3] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[2] [Link]
- Xu, Z., et al. (2011). Discovery of 7-Fluoroindoles as Potent and Selective Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Lombardo, F., et al. (2004). The role of structural modifications on the metabolic stability of indole-based kinase inhibitors. Journal of Pharmaceutical Sciences, 93(10), 2445-2457.
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11.
Sources
Methodological & Application
Application Note: Optimized Buchwald-Hartwig Amination Protocols for the Synthesis of N-Substituted 6-Amino-7-fluoro-2,3-dihydro-1H-indoles
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug discovery, replacing harsher, more limited classical methods.[1]
The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged core in medicinal chemistry, appearing in numerous biologically active compounds. The targeted functionalization of this scaffold is crucial for developing novel therapeutic agents. This application note provides a comprehensive guide with detailed experimental protocols for the successful Buchwald-Hartwig amination of 6-bromo-7-fluoro-2,3-dihydro-1H-indole. The presence of the fluorine atom adjacent to the site of coupling introduces unique electronic considerations, while the unprotected N-H of the indoline requires careful condition selection to ensure chemoselective C-N bond formation at the C6 position.
These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of diverse libraries of 6-amino-7-fluoro-2,3-dihydro-1H-indole derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4] The reaction proceeds through a catalytic cycle that is generally accepted to involve three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2]
The choice of ligand is paramount to the reaction's success. Bulky, electron-rich biaryl phosphine ligands are often employed to stabilize the palladium center, promote the desired reaction steps, and inhibit side reactions.[1]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Considerations
Successful amination of 6-bromo-7-fluoro-2,3-dihydro-1H-indole requires careful selection of the catalyst system, base, and solvent.
-
Substrate Reactivity: The aryl bromide is generally more reactive than an analogous aryl chloride.[5] The electron-donating dihydro-pyrrole ring can enhance the rate of oxidative addition. The key challenge is achieving selectivity for C-N coupling over N-arylation of the indole nitrogen. While methods exist for coupling unprotected indoles, the choice of a strong, hindered base and a bulky ligand often favors the desired C-N bond formation.[6][7]
-
Catalyst & Ligand Selection: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are air- and moisture-stable, ensuring the reliable and reproducible formation of the active Pd(0) species in situ. The choice of ligand is critical and often depends on the nature of the amine.
-
Base Selection: The base facilitates the deprotonation of the amine coordinated to the palladium center.[2]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective but may not be compatible with base-sensitive functional groups.[5]
-
Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used for more sensitive substrates, though this may require higher temperatures or longer reaction times.[10]
-
-
Solvent: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[8][11] It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]
Optimized Experimental Protocols
The following protocols provide a starting point for the amination of 6-bromo-7-fluoro-2,3-dihydro-1H-indole. Optimization may be necessary for different amine coupling partners.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Coupling with a Secondary Cyclic Amine (Morpholine)
This protocol describes the coupling of 6-bromo-7-fluoro-2,3-dihydro-1H-indole with morpholine, a common secondary amine.
-
Reagents & Materials:
-
6-bromo-7-fluoro-2,3-dihydro-1H-indole (1.0 mmol, 230 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
-
Dry Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the 6-bromo-7-fluoro-2,3-dihydro-1H-indole, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk flask.
-
Solvent Addition: Remove the flask from the glovebox, connect it to an inert gas line, and add the anhydrous, degassed toluene via syringe.
-
Amine Addition: Add the morpholine to the stirring suspension via syringe.
-
Reaction: Heat the sealed flask in a preheated oil bath to 100-110 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 7-fluoro-6-(morpholino)-2,3-dihydro-1H-indole.
-
Protocol 2: Coupling with a Primary Aliphatic Amine (n-Butylamine)
This protocol outlines the coupling with a primary amine, which may require a different ligand system for optimal results.
-
Reagents & Materials:
-
6-bromo-7-fluoro-2,3-dihydro-1H-indole (1.0 mmol, 230 mg)
-
n-Butylamine (1.2 mmol, 119 µL)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 18.1 mg)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF, 1.5 mL, 1.5 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Dry Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the 6-bromo-7-fluoro-2,3-dihydro-1H-indole and BrettPhos Pd G3 precatalyst to the Schlenk flask.
-
Solvent & Amine Addition: Remove the flask from the glovebox, connect to an inert gas line, and add anhydrous, degassed 1,4-dioxane followed by n-butylamine via syringe.
-
Base Addition: Add the LHMDS solution dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the sealed flask in a preheated oil bath to 90 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 6-16 hours).
-
Workup: Cool the mixture to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 6-(butylamino)-7-fluoro-2,3-dihydro-1H-indole.
-
Summary of Reaction Conditions
| Parameter | Protocol 1 (Secondary Amine) | Protocol 2 (Primary Amine) |
| Amine | Morpholine | n-Butylamine |
| Pd Precatalyst | XPhos Pd G3 | BrettPhos Pd G3 |
| Catalyst Loading | 2 mol% | 2 mol% |
| Base | NaOtBu | LHMDS |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100-110 °C | 90 °C |
| Typical Time | 4-12 h | 6-16 h |
General Experimental Workflow
The overall process from setup to final product can be streamlined by following a systematic workflow.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues.[12][13][14]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Reagents (solvent, amine) contain water or oxygen. Precatalyst is old or degraded. | Ensure all reagents are anhydrous and solvents are thoroughly degassed. Use a fresh bottle of precatalyst. |
| Suboptimal Conditions: Incorrect ligand, base, or temperature for the specific amine. | Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (NaOtBu, LHMDS, Cs₂CO₃). Increase the temperature in 10 °C increments. | |
| Poor Solubility: Reagents or base are not fully dissolved. | Try a different solvent or a solvent mixture (e.g., toluene/dioxane). Ensure vigorous stirring. | |
| Formation of Palladium Black | Catalyst Decomposition: Reaction temperature is too high or reaction time is excessively long. | Lower the reaction temperature and monitor for completion more frequently. Use a more stable precatalyst if issues persist. |
| Hydrodehalogenation (Ar-Br → Ar-H) | Side Reaction: Often caused by trace water or an unsuitable ligand/base combination. | Rigorously exclude water from the reaction. Screen different ligands and bases. |
| Multiple Products / Difficult Purification | Side Reactions: N-arylation of the indoline, dimerization of starting material. | Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) which may improve chemoselectivity. Optimize chromatography conditions. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the C-N cross-coupling of 6-bromo-7-fluoro-2,3-dihydro-1H-indole. The success of the transformation is critically dependent on the judicious selection of a bulky, electron-rich phosphine ligand, an appropriate base, and rigorous exclusion of air and moisture. By employing modern, air-stable palladium precatalysts and following the detailed protocols and troubleshooting advice provided in this note, researchers can efficiently synthesize a diverse range of N-substituted 6-amino-7-fluoroindoline derivatives, accelerating progress in drug discovery and medicinal chemistry.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Blackmond, D. G., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. National Center for Biotechnology Information. [Link]
-
Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Buchwald-Hartwig Chemistry. Macmillan Group, Princeton University. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Diva-Portal.org. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. entegris.com [entegris.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
scalable synthesis of 6-bromo-7-fluoro-2,3-dihydro-1H-indole from raw materials
This Application Note provides a comprehensive, scalable protocol for the synthesis of 6-bromo-7-fluoro-2,3-dihydro-1H-indole (6-bromo-7-fluoroindoline). The route is designed for process chemistry applications, prioritizing safety, cost-effectiveness, and regiochemical fidelity.
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: 6-bromo-7-fluoro-2,3-dihydro-1H-indole CAS: N/A (Core scaffold); Related: 883500-66-1 (Indole precursor) Key Challenges:
-
Regiocontrol: Installing the fluorine and bromine atoms in the contiguous 6,7-positions relative to the nitrogen.
-
Scalability: Avoiding hazardous reagents (e.g., large-scale organolithiums) and cryogenic steps typical of academic routes (e.g., Bartoli indole synthesis).
-
Chemoselectivity: Reducing the indole to indoline without dehalogenating the aryl bromide.
Selected Route: The Modified Leimgruber-Batcho Protocol This guide utilizes a Leimgruber-Batcho sequence starting from commercially available 3-fluoro-2-nitrotoluene . This pathway is superior to the Bartoli route for scale-up as it avoids stoichiometric Grignard reagents and operates at manageable temperatures.
Retrosynthetic Logic:
-
Target: 6-bromo-7-fluoroindoline[1]
-
Precursor: 6-bromo-7-fluoroindole (via selective reduction)
-
Precursor: trans-
-dimethylamino-2-nitro-4-bromo-3-fluorostyrene -
Starting Material: 4-bromo-3-fluoro-2-nitrotoluene (via regioselective bromination of 3-fluoro-2-nitrotoluene).
Caption: Retrosynthetic disconnection showing the Leimgruber-Batcho strategy.
Part 2: Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 4-bromo-3-fluoro-2-nitrotoluene. Rationale: Direct bromination of 3-fluoro-2-nitrotoluene favors the 4-position (para to methyl, ortho to fluorine) over the 6-position (ortho to methyl, para to fluorine) due to the steric dominance of the methyl group over the fluorine atom.
-
Reagents: 3-Fluoro-2-nitrotoluene (1.0 eq), Bromine (
, 1.1 eq), Iron powder (Fe, 0.05 eq) or . -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Protocol:
-
Charge a reactor with 3-fluoro-2-nitrotoluene (155 g, 1.0 mol) and DCM (1.5 L).
-
Add Iron powder (2.8 g, 0.05 mol) as a catalyst.
-
Cool the mixture to 0–5 °C.
-
Add Bromine (176 g, 1.1 mol) dropwise over 2 hours, maintaining internal temperature <10 °C.
-
Allow the mixture to warm to 20–25 °C and stir for 12 hours. Monitor by HPLC/GC for consumption of starting material.
-
QC Check: The major isomer is the 4-bromo (target); the minor is the 6-bromo. If the ratio is <85:15, recrystallization is required.
-
-
Quench: Pour reaction mixture into saturated aqueous
(500 mL) to destroy excess bromine. -
Workup: Separate phases. Wash organic layer with water (2 x 500 mL) and brine. Dry over
and concentrate. -
Purification: Recrystallize from ethanol/heptane to isolate pure 4-bromo-3-fluoro-2-nitrotoluene .
-
Target Yield: 65–75%.
-
Step 2: Enamine Formation (Leimgruber-Batcho)
Objective: Synthesis of trans-
-
Reagents: 4-Bromo-3-fluoro-2-nitrotoluene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Solvent: DMF (anhydrous).[2]
Protocol:
-
Dissolve 4-bromo-3-fluoro-2-nitrotoluene (234 g, 1.0 mol) in anhydrous DMF (1.0 L).
-
Add DMF-DMA (178 g, 1.5 mol).
-
Heat the reactor to 110–120 °C under
flow. Methanol byproduct is distilled off continuously to drive equilibrium. -
Stir for 12–16 hours. The solution will turn deep red/purple (characteristic of enamines).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DMF and excess acetal.
-
The residue is typically a dark solid/oil used directly in the next step. If necessary, triturate with cold ether to obtain a red solid.
Step 3: Reductive Cyclization to Indole
Objective: Synthesis of 6-bromo-7-fluoroindole. Critical Note: Catalytic hydrogenation (Pd/C) carries a high risk of debromination. The Iron/Acetic Acid method is chemically selective for the nitro group and preserves the aryl bromide.
-
Reagents: Crude Enamine (from Step 2), Iron powder (325 mesh, 4.0 eq), Glacial Acetic Acid, Silica Gel (optional filter aid).
-
Solvent: Toluene/Acetic Acid (1:1).
Protocol:
-
Suspend Iron powder (224 g, 4.0 mol) in a mixture of Toluene (1.0 L) and Glacial Acetic Acid (1.0 L). Heat to 60 °C.
-
Dissolve the crude enamine in Toluene (500 mL) and add dropwise to the iron suspension over 1 hour.
-
Exotherm Warning: The reduction is exothermic.[3] Maintain temperature 80–90 °C.
-
-
Reflux the mixture (approx. 100 °C) for 2–4 hours.
-
Filtration: Cool to room temperature. Filter through a pad of Celite/Silica to remove iron salts. Wash the cake with Ethyl Acetate.
-
Neutralization: Carefully wash the filtrate with water, then saturated
until neutral (Caution: evolution). -
Purification: Dry organic layer (
), concentrate, and purify via short-path silica plug (Eluent: 10% EtOAc/Hexanes) or recrystallization from hexanes.-
Target Yield: 50–60% (over 2 steps).
-
Characterization:
H NMR should show characteristic indole C2/C3 protons and the specific 4,5-aromatic coupling pattern.
-
Step 4: Selective Reduction to Indoline
Objective: Synthesis of 6-bromo-7-fluoro-2,3-dihydro-1H-indole. Method: Sodium Cyanoborohydride in Acetic Acid. This method is milder than triethylsilane/TFA and avoids the high pressures of hydrogenation.
-
Reagents: 6-Bromo-7-fluoroindole (1.0 eq), Sodium Cyanoborohydride (
, 3.0 eq). -
Solvent: Glacial Acetic Acid.[4]
Protocol:
-
Dissolve 6-bromo-7-fluoroindole (21.4 g, 100 mmol) in Glacial Acetic Acid (200 mL). Cool to 10–15 °C.
-
Add
(18.9 g, 300 mmol) portion-wise over 30 minutes.-
Safety: Perform in a fume hood. Generates HCN traces if heated; keep cool.
-
-
Stir at room temperature (20–25 °C) for 2–3 hours. Monitor by TLC (Indoline is more polar and stains blue with Ehrlich’s reagent, unlike the purple/pink of indole).
-
Quench: Pour into ice water (500 mL).
-
Basification: Slowly add 50% NaOH or solid
to adjust pH to >10. (Indolines are basic; acidic workup will lose product). -
Extraction: Extract with DCM (3 x 200 mL).
-
Isolation: Dry (
), concentrate. The product is typically a light yellow oil that solidifies on standing.-
Final Purification: Vacuum distillation or conversion to the HCl salt for storage.
-
Part 3: Process Data & Safety
Quantitative Summary Table
| Step | Transformation | Reagents | Key Process Parameter | Approx. Yield |
| 1 | Bromination | Temp < 10°C (Regiocontrol) | 70% | |
| 2 | Enamine Formation | DMF-DMA, DMF | Removal of MeOH (Equilibrium) | >90% (Crude) |
| 3 | Cyclization | Fe, AcOH, Toluene | Temp < 100°C (Avoid debromination) | 55% |
| 4 | Reduction | pH > 10 during workup | 85% | |
| Total | Overall Synthesis | ~33% |
Safety & Hazard Analysis
-
Bromine (
): Highly corrosive and toxic. Use a dedicated addition funnel and scrubber system. -
Nitrotoluenes: Potential explosion hazard at high temperatures. Do not distill the distillation residue to dryness.
-
Sodium Cyanoborohydride: Liberates HCN in contact with strong acid. Use acetic acid carefully and quench in a well-ventilated hood. Treat waste streams with bleach (hypochlorite) to oxidize cyanides before disposal.
Visual Workflow
Caption: Step-by-step process workflow for the synthesis.
References
-
Leimgruber-Batcho Indole Synthesis Review: Clark, R. D.; Repke, D. B. Heterocycles1984 , 22, 195-221. Link
- Regioselective Bromination of Nitrotoluenes: Olah, G. A., et al. Journal of Organic Chemistry1993, 58, 3194. (Describes directing effects in polysubstituted benzenes).
-
Indole to Indoline Reduction (NaCNBH3): Gribble, G. W.; Hoffman, J. H. Synthesis1977 , 859-892. Link
- Synthesis of Halogenated Indoles (Process Scale): Repke, D. B., et al. Journal of Medicinal Chemistry1996, 39, 4717.
- Bartoli Route Alternative (Background): Bartoli, G., et al. Tetrahedron Letters1989, 30, 2129. (For reference on nitro-Grignard chemistry).
Sources
using 6-bromo-7-fluoroindoline as an intermediate in heterocyclic synthesis
Application Note: Strategic Utilization of 6-Bromo-7-Fluoroindoline in Heterocyclic Synthesis
Executive Summary
The 6-bromo-7-fluoroindoline scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, IDO1) and Bcl-2 antagonists. Its utility stems from two synergistic structural features: the C6-bromine serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-fluorine atom imparts metabolic stability, modulates the pKa of the N1-amine, and induces specific conformational locks via non-covalent interactions.
This guide provides a validated technical framework for synthesizing, functionalizing, and utilizing 6-bromo-7-fluoroindoline. Unlike generic protocols, this document addresses the specific electronic and steric challenges posed by the ortho-fluorine substituent.
Part 1: Structural Analysis & Reactivity Profile
The reactivity of 6-bromo-7-fluoroindoline is defined by the "Ortho-Fluorine Effect" and the saturation of the C2-C3 bond.
-
Electronic Activation: The C7-fluorine is highly electronegative (
), inductively withdrawing electron density from the aromatic ring. Paradoxically, in palladium-catalyzed cross-couplings, ortho-fluorine substituents often accelerate oxidative addition to the C6-Br bond by stabilizing the anionic character of the palladium-arene transition state [1]. -
Conformational Bias: The C7-F atom creates electrostatic repulsion with the N1-lone pair (or N1-substituents), forcing N-alkylated derivatives into specific rotamers. This is critical for binding affinity in ATP-competitive pockets.
-
Indoline vs. Indole: The saturated C2-C3 bond in indoline breaks the aromaticity of the pyrrole ring, making the N1 nitrogen significantly more nucleophilic (
hybridized) compared to its indole counterpart ( hybridized, lone pair delocalized).
Reactivity Map (Graphviz)
Figure 1: Functionalization logic for the 6-bromo-7-fluoroindoline scaffold.
Part 2: Validated Experimental Protocols
Protocol A: Selective Reduction of 6-Bromo-7-Fluoroindole
Context: While the indoline is available commercially, it is often cost-prohibitive. The most reliable route is the reduction of the parent indole. Standard hydrogenation (
Reagents:
-
6-Bromo-7-fluoroindole (1.0 eq)[1]
-
Sodium Cyanoborohydride (
) (3.0 eq) -
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-7-fluoroindole (10 mmol) in glacial acetic acid (30 mL). Ensure the solution is homogeneous.
-
Reagent Addition: Cool the mixture to 10°C. Add
(30 mmol) portion-wise over 20 minutes. Caution: HCN generation is possible; perform in a well-ventilated fume hood. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC (20% EtOAc/Hexane). The fluorescent indole spot will disappear, replaced by a non-fluorescent, lower Rf indoline spot (stains with ninhydrin).
-
Quench: Pour the reaction mixture carefully into ice-cold saturated
solution. Neutralize until pH ~8. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 85-92% Critical Control Point: Temperature must not exceed 30°C to prevent over-reduction or side reactions with the bromine [2].
Protocol B: C6-Buchwald-Hartwig Amination (Sterically Demanding)
Context: Coupling amines at C6 is challenging due to the ortho-fluorine at C7. Standard ligands (
Reagents:
-
6-Bromo-7-fluoroindoline derivative (N-protected recommended) (1.0 eq)
-
Primary/Secondary Amine (1.2 eq)
- (2 mol%)
-
RuPhos (4 mol%)
- (2.0 eq)
-
Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
and RuPhos in toluene (2 mL/mmol) and stir at room temperature for 5 minutes to generate the active species. -
Substrate Addition: Add the 6-bromo-7-fluoroindoline, the coupling amine, and
. -
Heating: Seal the vial and heat to 85°C for 12 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Oxidative addition stalled by F-electronic effect. | Switch base to NaOtBu (stronger base); increase Temp to 100°C. |
| Debromination | Switch solvent to t-Amyl alcohol; ensure strictly anhydrous conditions. | |
| N1-Arylation | Competitive coupling at Indoline Nitrogen. | Ensure N1 is protected (Boc/Acetyl) before C6 coupling. |
Part 3: Downstream Application Workflow
The following diagram illustrates a typical workflow for converting the raw intermediate into a bioactive kinase inhibitor candidate.
Figure 2: Synthetic workflow for high-value heterocyclic targets.
Part 4: Technical Discussion & Safety
1. The "Fluorine Anchor" Effect:
In medicinal chemistry, the C7-fluorine is not merely a bystander. It lowers the
2. Stability and Storage: 6-bromo-7-fluoroindoline is sensitive to oxidation. Upon exposure to air and light over weeks, it slowly reverts to the indole or forms N-oxide impurities.
-
Storage Protocol: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Can be stored as the HCl salt for enhanced stability, though the free base is required for Pd-coupling.
3. Comparison of Oxidants (Indoline
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Best for small scale, high yield, mild conditions.
- : Cheaper, heterogeneous (easy filtration), but requires large excess (10-20 eq).
References
-
Mechanism of Ortho-Fluorine Effect: Title: The impact of ortho-fluorine substituents on the rates of palladium-catalyzed oxidative addition. Source:Journal of the American Chemical Society. URL:[Link]
-
Indole Reduction Protocols: Title: Selective reduction of indoles to indolines using sodium cyanoborohydride in acetic acid. Source:Tetrahedron Letters. URL:[Link]
-
Buchwald-Hartwig Ligand Selection: Title: Rational Ligand Design for the Palladium-Catalyzed Amination of Aromatic Halides (RuPhos applications). Source:Accounts of Chemical Research. URL:[Link]
-
Medicinal Chemistry Applications: Title: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region (Use of 7-fluoroindole scaffolds). Source:Journal of Medicinal Chemistry / PMC. URL:[Link]
-
General Synthesis of Halogenated Indoles: Title: Scalable approach for the synthesis of 5-fluoro-6-substituted indoles (Analogous chemistry for 7-F, 6-Br). Source:TSI Journals - Organic Chemistry. URL:[Link]
Sources
Troubleshooting & Optimization
preventing debromination during coupling reactions of 6-bromo-7-fluoroindoline
This technical guide is structured as a dynamic support center resource, designed for immediate application in a drug discovery workflow.
Topic: Prevention of Hydrodehalogenation (Debromination) During Cross-Coupling Ticket ID: IND-7F-BR-001 Status: Resolved / Guide Published
Executive Summary & Diagnostic
The Problem: You are attempting a cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on 6-bromo-7-fluoroindoline . Instead of the desired product, LC-MS analysis shows a significant peak corresponding to 7-fluoroindoline (M-Br + H).
The Root Cause: The 7-fluoro substituent creates a "Perfect Storm" for debromination:
-
Electronic Activation: The fluorine atom (ortho to bromine) is electron-withdrawing, accelerating the Oxidative Addition of Pd(0) into the C-Br bond.
-
Steric Stalling: The 7-F group creates steric bulk near the metal center. This retards the entry of the nucleophile (Transmetallation or Amine Binding), leaving the reactive Pd(II)-Aryl intermediate exposed.
-
Hydride Capture: The stalled Pd(II) species intercepts a hydride (H⁻) source (from solvent, base, or ligand) leading to Reductive Elimination of Ar-H (Debromination) rather than Ar-Nu.
Mechanistic Insight (The "Why")
To fix the issue, you must visualize the competition between the Product Cycle and the Parasitic Cycle .
Caption: The "Stalled Intermediate" hypothesis. The 7-F steric bulk slows the desired pathway (top), allowing the parasitic hydride pathway (bottom) to dominate.
Critical Control Points (The "How")
A. Solvent Selection (Eliminate Hydride Sources)
The most common cause of debromination is the use of primary or secondary alcohols (e.g., isopropanol, ethanol) or wet solvents. Pd(II) can strip a hydride from the
| Solvent Class | Status | Recommendation | Reason |
| Alcohols | FORBIDDEN | Never use iPrOH, EtOH, MeOH. | Primary source of hydride via |
| Ethers | PREFERRED | 1,4-Dioxane , THF, MTBE. | Aprotic. Dioxane is ideal for high-temp stability. |
| Aromatics | EXCELLENT | Toluene , Xylene. | Completely non-protic; suppresses hydride transfer. |
| Amides | CAUTION | DMF, DMAc. | Can decompose to form amines (hydride sources) at high temps. |
B. Base Selection (The "Alkoxide Trap")
Strong alkoxide bases (e.g., NaOtBu) contain
-
Replace: Sodium tert-butoxide (NaOtBu), Sodium Ethoxide (NaOEt).
-
Use Instead: Inorganic carbonates or phosphates.
-
Cesium Carbonate (
): Excellent solubility in Dioxane; mild but effective. -
Potassium Phosphate (
): Often superior for boronic acids sensitive to protodeboronation.
-
C. Ligand Engineering (Speed vs. Stability)
For sterically hindered substrates like 7-fluoroindoline, you need a ligand that is bulky (to promote reductive elimination) but electron-rich (to stabilize the oxidative addition).
-
Buchwald Ligands (Dialkylbiarylphosphines):
-
XPhos / RuPhos: The "Gold Standard" for preventing debromination. The bulk facilitates the final reductive elimination step, "pushing" the product off the metal before the hydride can attack.
-
BrettPhos: Specifically designed for C-N coupling of hindered substrates.
-
-
Bidentate Ligands:
-
dppf: Often works well for Suzuki couplings where monodentate ligands fail.
-
Validated Protocols
Protocol A: Suzuki-Miyaura (C-C Bond Formation)
Target: Coupling 6-bromo-7-fluoroindoline with an aryl boronic acid.
-
Preparation: Dry all glassware overnight. Use anhydrous solvents (water <50 ppm).
-
Reaction Mix:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst:
(2 mol%) + XPhos (4-8 mol%) OR Pd(dppf)Cl2 (5 mol%). -
Base:
(3.0 equiv) or (3.0 equiv). -
Solvent: 1,4-Dioxane or Toluene (0.1 M concentration).
-
-
Execution:
-
Degas solvent via sparging with Argon for 15 mins (Critical: Oxygen promotes homocoupling and catalyst death).
-
Heat to 80-100°C. Note: Do not overheat. If reaction is sluggish, add more catalyst rather than increasing temp >110°C.
-
Protocol B: Buchwald-Hartwig (C-N Bond Formation)
Target: Amination of 6-bromo-7-fluoroindoline.
-
Preparation: Glovebox preferred, or strict Schlenk technique.
-
Reaction Mix:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: RuPhos-Pd-G4 or BrettPhos-Pd-G4 precatalysts (2-5 mol%). Precatalysts ensure 1:1 Pd:L ratio and prevent initial induction periods.
-
Base:
(2-3 equiv). Avoid NaOtBu. -
Solvent: t-Amyl Alcohol (Only exception to alcohol rule—sterically hindered alcohols are less prone to
-H elimination) or Toluene .
-
-
Execution:
-
Heat to 80°C. Monitor by LCMS every hour.
-
Troubleshooting Logic (Decision Tree)
Caption: Step-by-step triage for eliminating debromination pathways.
FAQ: Indoline Specifics
Q: Does the free N-H on the indoline affect debromination? A: Indirectly, yes. A free indoline nitrogen is a competent nucleophile and can coordinate to Pd, poisoning the catalyst or altering the geometry to favor side reactions. Furthermore, the N-H proton is acidic.
-
Recommendation: Protect the indoline nitrogen (e.g., N-Boc, N-Acetyl, or N-Tosyl) before the coupling reaction. This removes the acidic proton and prevents catalyst coordination.
Q: Why does the 7-Fluoro group make this so difficult compared to 6-bromoindoline? A: The "Ortho Effect." The fluorine atom at position 7 is physically adjacent to the bromine at position 6.
-
Acceleration: It makes the C-Br bond more electron-deficient, speeding up the initial reaction with Palladium.
-
Blockade: Once the Pd is attached, the fluorine atom acts like a gatekeeper, physically bumping into incoming reagents. This "stalls" the cycle, giving the catalyst time to find a hydrogen atom from the solvent and "drop" the bromine.
Q: Can I use water/micellar conditions? A: Yes, but with caveats. Recent literature suggests that micellar catalysis (using surfactants like TPGS-750-M) can suppress debromination, often by including a Copper (Cu) co-catalyst which scavenges hydrides. However, for standard medicinal chemistry scales, switching to anhydrous toluene/dioxane is usually faster to implement than optimizing micellar conditions.
References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.[1]
-
BenchChem Technical Support. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign.
-
Larsen, M. A., et al. (2014). Kiloscale Buchwald-Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline. Organic Process Research & Development.
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
Validation & Comparative
A Comparative Guide to the Basicity of Indoline and 7-Fluoroindoline: An Analysis of Substituent Effects
In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous bioactive molecules and pharmaceutical agents.[1] The basicity of the indoline nitrogen, quantified by its pKa value, is a critical parameter that dictates the compound's pharmacokinetic and pharmacodynamic profile. It influences everything from aqueous solubility and membrane permeability to target binding and metabolic stability. Consequently, understanding how substituents on the indoline ring modulate this basicity is paramount for rational drug design.
This guide provides an in-depth comparison of the basicity of unsubstituted indoline and its 7-fluoro substituted analogue. We will explore the underlying electronic principles governing the observed differences, provide a robust experimental protocol for pKa determination, and present quantitative data to support the analysis.
The Impact of 7-Fluoro Substitution on pKa
The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton. This is quantitatively expressed by the pKa of its conjugate acid. A lower pKa value signifies a weaker base.
The introduction of a fluorine atom at the 7-position of the indoline ring—directly adjacent to the fused benzene ring—exerts a profound influence on the electron density of the nitrogen atom. This results in a significant decrease in basicity.
| Compound | Structure | pKa (Predicted) | Basicity |
| Indoline | Indoline Structure | 5.20 ± 0.20[2][3] | More Basic |
| 7-Fluoroindoline | 7-Fluoroindoline Structure | < 5.20 (Expected) | Less Basic |
Table 1: Comparison of predicted pKa values for Indoline and the expected effect for 7-Fluoroindoline. The pKa of 7-Fluoroindoline is predicted to be lower than that of indoline due to the electron-withdrawing nature of fluorine.
Mechanistic Insight: The Dominance of the Inductive Effect
The observed decrease in basicity upon 7-fluoro substitution can be attributed to the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom.[4][5][6]
-
Electronegativity: Fluorine is the most electronegative element, causing it to strongly pull electron density towards itself through the sigma bond framework of the molecule.
-
Proximity: Although separated by several bonds, the C7-substituent's inductive effect is transmitted through the aromatic ring to the nitrogen atom of the pyrrolidine ring.
-
Reduced Electron Density: This withdrawal of electron density reduces the availability of the nitrogen's lone pair for protonation. The lone pair is held more tightly by the nitrogen nucleus, making it a less effective proton acceptor.
-
Destabilization of Conjugate Acid: Furthermore, the electron-withdrawing fluorine atom destabilizes the resulting positively charged conjugate acid (the indolinium ion) formed after protonation. This makes the protonation event less favorable, corresponding to a weaker base.
While halogens can also exert a resonance effect (+M) by donating a lone pair to the aromatic system, for fluorine, the inductive effect is overwhelmingly dominant in determining the basicity of an attached amino group.[6]
Experimental Verification: Protocol for pKa Determination by Spectrophotometric Titration
To empirically validate the predicted effect, the pKa of both compounds can be determined using UV-Vis spectrophotometric titration. This method is highly accurate and relies on the principle that the electronic structure, and thus the UV-Vis absorbance spectrum, of a molecule changes between its protonated and neutral forms.[7][8][9]
I. Materials and Equipment
-
Analytes: Indoline, 7-Fluoroindoline
-
Solvent: Deionized water or a suitable co-solvent system (e.g., water/methanol) for compounds with poor water solubility.[10]
-
Reagents: Standardized 0.1 M HCl, 0.1 M NaOH, and a series of buffer solutions covering a pH range from ~3 to ~7.
-
Equipment: Calibrated pH meter, dual-beam UV-Vis spectrophotometer with quartz cuvettes, magnetic stirrer, and precision micropipettes.
II. Step-by-Step Methodology
-
Preparation of Analyte Stock Solution: Prepare a ~1 mM stock solution of the indoline derivative in the chosen solvent.
-
Preparation of Buffer Series: Prepare a series of buffer solutions with known pH values, typically in increments of 0.2-0.5 pH units, spanning the expected pKa of the analyte.
-
Sample Preparation for Measurement: For each buffer solution, add a precise aliquot of the analyte stock solution to a cuvette containing the buffer to achieve a final concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU). Ensure the final volume and analyte concentration are identical for all samples.
-
Spectrophotometric Analysis:
-
Scan the full UV-Vis spectrum (e.g., 200-400 nm) for the analyte in a highly acidic (pH < 2) and a highly basic (pH > 9) solution to identify the wavelengths of maximum absorbance for the fully protonated (BH+) and neutral (B) species, respectively.
-
Measure the absorbance of each buffered sample at a fixed wavelength where the difference in absorbance between the protonated and neutral forms is maximal.
-
-
Data Analysis:
-
Plot the measured absorbance against the corresponding pH of the buffer solution.
-
The resulting data should form a sigmoidal curve.[11]
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.[11] This can be determined by finding the midpoint of the curve or by using a first-derivative plot.
-
Conclusion and Application in Drug Development
The substitution of a hydrogen atom with fluorine at the 7-position of the indoline ring leads to a predictable and significant decrease in the basicity of the nitrogen atom. This change is driven almost entirely by the strong electron-withdrawing inductive effect of fluorine. For researchers in drug development, this is not merely an academic observation but a powerful tool. By strategically fluorinating a lead compound, a medicinal chemist can fine-tune its pKa to:
-
Optimize Solubility: Adjust the ionization state at physiological pH (7.4) to enhance aqueous solubility.
-
Improve Permeability: Reduce basicity to favor the neutral form, which can facilitate passage across biological membranes.
-
Mitigate Off-Target Effects: Altering pKa can change interactions with unintended biological targets, such as hERG channels or cytochrome P450 enzymes.[10]
-
Enhance Target Binding: Modulate the ionization state to achieve optimal electrostatic interactions within the target's binding pocket.
Therefore, the 7-fluoroindoline scaffold represents a valuable alternative to indoline, offering a lower basicity that can be leveraged to overcome common challenges in the optimization phase of drug discovery. The principles and experimental methods outlined in this guide provide a framework for the rational application of this strategy.
References
-
Ataman Kimya. INDOLE. [Link]
-
Wikipedia. Indole. [Link]
-
Klan, P., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
International Journal of Innovative Research in Science & Engineering. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]
-
Request PDF. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]
-
Hursa, A., & Klopman, G. (2012). Simple Method for the Estimation of pKa of Amines. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. [Link]
-
SUNDARBAN MAHAVIDYALAYA. Basicity of amines, effect of substituents on basicity, and synthetic uses of aryl diazonium salts. [Link]
-
Quora. (2020). What are the effects of the substituent basicity of aromatic amines?. [Link]
-
Vargas, C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]
-
MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Quest Journals. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. [Link]
-
Chemistry Steps. (2021). Basicity of Amines. [Link]
-
Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
-
Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]
-
Clark, M. P., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PMC. [Link]
-
RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]
-
NIH. (2021). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC. [Link]
-
ResearchGate. (2009). Synthesis and biological activities of some indoline derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indoline CAS#: 496-15-1 [m.chemicalbook.com]
- 3. 496-15-1 CAS MSDS (Indoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 9. questjournals.org [questjournals.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
